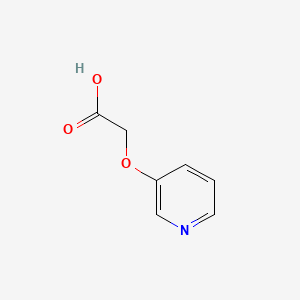

(Pyridin-3-yloxy)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-11-6-2-1-3-8-4-6/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEPWLCDXKKANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390205 | |

| Record name | (Pyridin-3-yloxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86649-57-2 | |

| Record name | (Pyridin-3-yloxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (Pyridin-3-yloxy)-acetic acid (CAS 86649-57-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of (Pyridin-3-yloxy)-acetic acid, a heterocyclic compound with potential applications in pharmaceutical research and development. This document consolidates available physicochemical data, outlines a probable synthetic route, details expected analytical characteristics, and explores the biological activities of its derivatives, offering insights into its potential as a scaffold in drug discovery.

Physicochemical Properties

This compound is a solid, crystalline compound. Its core structure consists of a pyridine ring linked to an acetic acid moiety via an ether bond. The quantitative physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 86649-57-2 | N/A |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Melting Point | 210-212 °C | [1] |

| Boiling Point (Predicted) | 312.9 ± 17.0 °C | [1] |

| Density (Predicted) | 1.300 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.56 ± 0.10 | N/A |

| Solubility | Slightly soluble in water. | N/A |

| Appearance | White to light yellow powder/crystal. | N/A |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis would proceed by the reaction of 3-hydroxypyridine with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.

Reaction:

3-Hydroxypyridine + ClCH₂COOH → this compound + HCl

Experimental Protocol:

-

Dissolution of Reactants: 3-hydroxypyridine is dissolved in a suitable solvent, such as a polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent like ethanol.

-

Addition of Base: A base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is added to the solution to deprotonate the hydroxyl group of 3-hydroxypyridine, forming the corresponding pyridin-3-olate.[2]

-

Addition of Haloacetic Acid: Chloroacetic acid or its ester is added to the reaction mixture. The pyridin-3-olate then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid in an Sₙ2 reaction to form the ether linkage.

-

Reaction Conditions: The reaction is typically stirred at an elevated temperature to ensure completion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve acidification to precipitate the carboxylic acid, followed by filtration. The crude product can then be purified by recrystallization from a suitable solvent to yield pure this compound.

Analytical and Spectroscopic Data

Specific, experimentally obtained spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the methylene and carboxylic acid protons of the acetic acid moiety.

-

Pyridine Protons: The four protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

Methylene Protons (-OCH₂-): A singlet corresponding to the two methylene protons is expected, likely in the range of δ 4.5-5.0 ppm, shifted downfield due to the adjacent oxygen atom.

-

Carboxylic Acid Proton (-COOH): A broad singlet for the acidic proton will be observed at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 170 - 185 |

| C (Aromatic, C-O) | ~155 |

| C (Aromatic) | 125 - 150 |

| -OCH₂- | 60 - 70 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | Broad band, 2500 - 3300 |

| C-H (Aromatic) | 3000 - 3100 |

| C=O (Carboxylic Acid) | 1700 - 1725 |

| C=C, C=N (Aromatic Ring) | 1450 - 1600 |

| C-O (Ether) | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 153. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the ether bond.

Biological Activity and Potential Applications

While there is limited information on the specific biological activity of this compound itself, its structural motifs are present in compounds with significant pharmacological interest. Research has primarily focused on its derivatives for various therapeutic applications.[3]

HIV Replication Inhibition

Derivatives of pyridin-3-yl acetic acid have been investigated as potential inhibitors of human immunodeficiency virus (HIV) replication.[3] The exact mechanism of action for these derivatives is not fully elucidated in the available literature but is an active area of research.

PIM-1 Kinase Inhibition

The pyridin-3-yloxy moiety is a key structural component in some reported inhibitors of PIM-1 kinase.[3] PIM kinases are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation, survival, and apoptosis.[4] Overexpression of PIM-1 is associated with several cancers, making it an attractive target for cancer therapy.[4] PIM-1 kinase exerts its effects through various downstream signaling pathways, including the JAK/STAT and NF-κB pathways.

Experimental Protocol: Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a kinase like PIM-1 is a biochemical assay.

-

Assay Components: The assay typically includes the purified PIM-1 enzyme, a specific substrate peptide, ATP (adenosine triphosphate), and the test compound at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of ATP. PIM-1 catalyzes the transfer of a phosphate group from ATP to the substrate.

-

Detection: The extent of phosphorylation is measured. This can be done using various methods, such as radiolabeling with ³²P-ATP and measuring radioactivity, or by using phosphorylation-specific antibodies in an ELISA-based format.

-

Data Analysis: The inhibitory activity of the compound is determined by measuring the reduction in substrate phosphorylation in the presence of the compound compared to a control without the compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

PPARγ Agonism

Derivatives of this compound have also been evaluated for their potential as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists.[3] PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[5] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.[6] Activation of PPARγ leads to the transcription of genes involved in insulin sensitization and adipogenesis.

References

- 1. 86649-57-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-(Pyridin-4-yloxy)acetic acid (58530-47-5) for sale [vulcanchem.com]

- 3. This compound | 86649-57-2 | Benchchem [benchchem.com]

- 4. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPAR agonist - Wikipedia [en.wikipedia.org]

(Pyridin-3-yloxy)-acetic acid synthesis pathway from 3-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (Pyridin-3-yloxy)-acetic acid from 3-hydroxypyridine. The primary synthesis route detailed is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document includes a detailed experimental protocol, tabulated analytical data, and a visual representation of the synthesis pathway.

Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound from 3-hydroxypyridine is most commonly achieved through a Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group of 3-hydroxypyridine to form a pyridin-3-olate anion, which then acts as a nucleophile, attacking an haloacetic acid derivative such as ethyl chloroacetate. The subsequent hydrolysis of the resulting ester yields the desired this compound.

The overall reaction can be summarized as follows:

An alternative, though less common, approach involves the reaction of 3-hydroxypyridine with an alkyl propiolate in the presence of a phosphine catalyst. This method proceeds via a nucleophilic addition mechanism.

Experimental Protocol

This protocol is a composite procedure based on analogous Williamson ether syntheses of similar phenolic compounds.

Step 1: Synthesis of Ethyl (Pyridin-3-yloxy)acetate

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxypyridine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: To the stirred solution, add potassium carbonate (1.5 eq) in one portion.

-

Alkylation: Add ethyl chloroacetate (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 100°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure to remove the DMF. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude ethyl (pyridin-3-yloxy)acetate.

Step 2: Hydrolysis of Ethyl (Pyridin-3-yloxy)acetate

-

Hydrolysis: Dissolve the crude ethyl (pyridin-3-yloxy)acetate in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 4-5 with 1 M hydrochloric acid.

-

Isolation: The precipitated product, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 3-Hydroxypyridine | C₅H₅NO | 95.10 | Off-white to tan crystalline solid |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | Colorless liquid |

| This compound | C₇H₇NO₃ | 153.14 | White to off-white solid |

Table 2: Analytical Data for this compound

| Analysis | Result |

| Melting Point | 210-212 °C[1] |

| ¹H NMR | Predicted: Signals for the pyridyl protons, a singlet for the methylene protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Predicted: Signals for the pyridyl carbons, the methylene carbon, and the carbonyl carbon. |

| IR (Infrared) | Predicted: Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and aromatic C-H and C=C stretching. |

| Yield | Typically moderate to good, dependent on reaction conditions and purity of starting materials. |

Note: Specific, experimentally obtained NMR and IR spectral data were not available in the cited literature. The predicted chemical shifts are based on the analysis of similar structures.

References

The Multifaceted Biological Activities of (Pyridin-3-yloxy)-acetic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (Pyridin-3-yloxy)-acetic acid scaffold has emerged as a versatile pharmacophore in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the quantitative biological data, detailed experimental protocols, and the molecular pathways influenced by these compounds. The structural versatility of this core allows for modifications that can significantly modulate its therapeutic properties, leading to the development of potent anticancer, antibacterial, and enzyme-inhibiting agents.

Biological Activities and Quantitative Data

Derivatives of this compound and structurally related pyridine compounds have been extensively evaluated for various biological activities. The primary areas of investigation include their potential as anticancer, antibacterial, and enzyme inhibitors.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of pyridine derivatives against various cancer cell lines. The primary mechanism often involves the inhibition of key cellular processes, leading to apoptosis or cell cycle arrest.

A novel series of pyridine-ureas was synthesized and evaluated for their in vitro growth inhibitory activity against the MCF-7 breast cancer cell line.[1] Several of these compounds exhibited significant anti-proliferative effects.[1] For instance, compounds 8e and 8n were identified as the most potent, with IC50 values of 0.22 µM and 1.88 µM after 48 hours of treatment, respectively.[1] Notably, the activity of these compounds was found to be superior to the standard reference drug, doxorubicin (IC50 = 1.93 µM).[1] Furthermore, selected pyridine-ureas were screened against a panel of 58 cancer cell lines by the US-NCI, where compounds 8b and 8e demonstrated broad-spectrum anti-proliferative activity.[1]

In another study, novel pyridine derivatives bearing a tetrahydronaphthalene scaffold were synthesized and tested for their cytotoxic activity against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines using the MTT assay.[2] These compounds were found to be potent cytotoxic agents, particularly against the human colon cancer cell line.[2] Similarly, a series of novel pyridine derivatives were synthesized and evaluated for their anticancer activity against MCF-7, DU-145 (prostate cancer), and HeLa (cervical cancer) cell lines.[3] Compounds 7e and 7g from this series showed potent cytotoxic effects, comparable to the standard anticancer drug doxorubicin.[3] Molecular docking studies suggested that these compounds effectively bind to the epidermal growth factor receptor (EGFR), indicating their potential as EGFR inhibitors.[3]

The cytotoxic activity of pyridine-3-carbonitrile derivatives was assessed against MCF7, HT29, and A2780 cancer cell lines.[4] Compound 4a displayed notable cytotoxic activity against all tested cell lines, with a particularly low IC50 value of 2.243 µM against human colorectal carcinoma (HT29), which was lower than that of doxorubicin (IC50 = 3.964 µM).[4]

Table 1: Anticancer Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Cell Line | Assay | Activity Metric | Value | Reference |

| Pyridine-urea 8e | MCF-7 | Proliferation | IC50 (48h) | 0.22 µM | [1] |

| Pyridine-urea 8n | MCF-7 | Proliferation | IC50 (48h) | 1.88 µM | [1] |

| Doxorubicin (Reference) | MCF-7 | Proliferation | IC50 (48h) | 1.93 µM | [1] |

| Pyridine-3-carbonitrile 4a | HT29 | Cytotoxicity | IC50 | 2.243 µM | [4] |

| Doxorubicin (Reference) | HT29 | Cytotoxicity | IC50 | 3.964 µM | [4] |

| Novel Pyridine Derivative 7e | MCF-7, DU-145, HeLa | Cytotoxicity | - | Potent, comparable to Doxorubicin | [3] |

| Novel Pyridine Derivative 7g | MCF-7, DU-145, HeLa | Cytotoxicity | - | Potent, comparable to Doxorubicin | [3] |

Antibacterial Activity

The pyridine nucleus is a key component of many antibacterial agents. Research into this compound derivatives and related structures has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, showing strong antibacterial activity against five Gram-positive bacteria.[5][6] Compounds 21b , 21d , 21e , and 21f exhibited activity similar to the commercial antibiotic linezolid.[5][6] These compounds were tested against S. aureus, S. pneumoniae, E. faecalis, B. subtilis, and S. xylosus.[5] Most of the synthesized compounds showed moderate to significant inhibitory activities against these strains.[5] Furthermore, these compounds demonstrated universal antibiofilm activity, with compound 21d showing significant concentration-dependent inhibition of biofilm formation and less propensity for drug resistance development compared to linezolid.[5][6]

Another study focused on the synthesis and antibacterial evaluation of 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives.[7] The methyl sulfonic acid ester derivatives displayed a broad spectrum of activity against Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus epidermidis.[7] Compound 12e was the most potent, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against B. subtilis.[7]

Substituted benzylidenehydrazinylpyridinium derivatives were also synthesized and screened for their antibacterial and antifungal activities.[8] Compounds containing a 3-phenylpropyl chain showed the highest antimicrobial activity against Staphylococcus aureus, with compound 3d being the most active against all tested bacterial and fungal strains.[8]

Table 2: Antibacterial Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity Metric | Value | Reference |

| 3-(pyridine-3-yl)-2-oxazolidinone 21b, 21d, 21e, 21f | Gram-positive bacteria | Activity | Similar to Linezolid | [5][6] |

| 3-(3-pyridyl)-oxazolidone-5-methyl ester 12e | Bacillus subtilis | MIC | 16 μg/mL | [7] |

| Benzylidenehydrazinylpyridinium 3d | Staphylococcus aureus | MIC | 4 μg/mL | [8] |

Enzyme Inhibitory Activity

Derivatives of this compound have been investigated as inhibitors of various enzymes, playing a role in different disease pathologies.

A series of pyridine derivatives with carbamic or amidic functions were designed as cholinesterase inhibitors for potential use in Alzheimer's disease.[9] The carbamate 8 was the most potent human acetylcholinesterase (hAChE) inhibitor with an IC50 of 0.153 µM, while the carbamate 11 was the most potent inhibitor of human butyrylcholinesterase (hBChE) with an IC50 of 0.828 µM.[9] Molecular docking studies indicated that carbamate 8 binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[9] These compounds also showed an ability to inhibit Aβ42 self-aggregation, another key pathological event in Alzheimer's disease.[9]

Furthermore, derivatives of pyridin-3-yl acetic acid have been explored as inhibitors of human immunodeficiency virus (HIV) replication, targeting the HIV integrase enzyme.[10][11][12][13][14]

Table 3: Enzyme Inhibitory Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Enzyme Target | Activity Metric | Value | Reference |

| Pyridine Carbamate 8 | Human Acetylcholinesterase (hAChE) | IC50 | 0.153 µM | [9] |

| Pyridine Carbamate 11 | Human Butyrylcholinesterase (hBChE) | IC50 | 0.828 µM | [9] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds. This section outlines the methodologies for key assays cited in the literature for this compound derivatives and related compounds.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental in drug discovery to assess the potential toxicity of compounds against cancer and normal cell lines.[15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15]

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[16]

-

Compound Treatment: The test compound is dissolved in a suitable solvent like DMSO to create a stock solution.[15] Serial dilutions are then prepared in the cell culture medium and added to the wells. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.[16]

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[16]

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[15]

-

Cell Seeding and Treatment: This follows the same procedure as the MTT assay.

-

Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is carefully collected from each well.[15]

-

LDH Reaction: A commercial LDH cytotoxicity assay kit is used according to the manufacturer's instructions. The collected supernatant is added to a reaction mixture containing the LDH substrate.[15]

-

Absorbance Measurement: After incubation, the absorbance is measured at the recommended wavelength (usually 490 nm).[15]

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined to assess the antibacterial potency of the compounds.

-

Method: The standard serial dilution method is commonly used.[5]

-

Procedure: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test bacteria is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the specific bacteria.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not extensively detailed, the activities of structurally related pyridine-based compounds suggest involvement in key cancer-related pathways.

Conclusion

The this compound framework and its derivatives represent a promising area of research for the development of new therapeutic agents. The diverse biological activities, including potent anticancer and antibacterial effects, underscore the potential of this chemical scaffold. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Future work should focus on elucidating the precise mechanisms of action and structure-activity relationships to design more potent and selective drug candidates. The signaling pathway diagrams offer a conceptual framework for understanding the potential molecular targets of these compounds, guiding further mechanistic studies.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. journaljpri.com [journaljpri.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

- 11. WO2017006260A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

- 12. Pyridin-3-yl acetic acid macrocycles as inhibitors of human immunodeficiency virus replication - Eureka | Patsnap [eureka.patsnap.com]

- 13. WO2017025915A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

- 14. WO2017006281A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

(Pyridin-3-yloxy)-acetic acid as a building block in medicinal chemistry

(Pyridin-3-yloxy)-acetic acid has emerged as a valuable and versatile building block in medicinal chemistry, providing a core scaffold for the development of a diverse range of therapeutic agents. Its unique structural features, combining a pyridine ring with an ether-linked acetic acid moiety, allow for facile chemical modification and the introduction of various pharmacophoric elements. This has led to its incorporation into molecules targeting a spectrum of diseases, including cancer, HIV, and metabolic disorders. This in-depth technical guide explores the utility of this compound as a foundational element in drug design, detailing its application in the synthesis of potent inhibitors of PIM-1 kinase, HIV integrase, and activators of PPARγ.

PIM-1 Kinase Inhibitors for Oncology

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, are a family of serine/threonine kinases that play a critical role in cell cycle progression, proliferation, and apoptosis.[1] Overexpression of PIM-1 is implicated in the pathogenesis of various human cancers, making it an attractive target for therapeutic intervention.[1] Derivatives of this compound have been investigated as potent PIM-1 kinase inhibitors.

Signaling Pathway

The PIM-1 signaling cascade is a crucial pathway for cell survival and proliferation. Various extracellular signals, such as cytokines and growth factors, can activate the JAK/STAT pathway, leading to the transcription of the PIM1 gene. PIM-1 kinase, in turn, phosphorylates a multitude of downstream substrates, thereby modulating their activity and contributing to tumorigenesis.[1]

Synthesis of (Pyridin-3-yloxy)-acetamide Derivatives

A general approach to synthesize amide derivatives from this compound involves the activation of the carboxylic acid followed by coupling with a desired amine.

Experimental Protocol: Synthesis of N-Aryl-2-(pyridin-3-yloxy)acetamides

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) are added. The mixture is stirred at room temperature for 30 minutes. Subsequently, the desired substituted aniline (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired N-aryl-2-(pyridin-3-yloxy)acetamide.

Biological Activity

| Compound Class | Target | IC50 (µM) | Reference |

| Pyridothienopyrimidinones | PIM-1 | 1.18 - 8.83 | [2] |

| Pyridine-based compounds | PIM-1 | 0.0143 - 0.0423 | [3] |

Experimental Protocol: PIM-1 Kinase Inhibition Assay (Luminescence-based) [4]

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the PIM-1 kinase activity.[4]

-

Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

-

Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (control), 2 µl of recombinant PIM-1 enzyme, and 2 µl of a substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Luminescence Measurement: Add 10 µl of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

HIV Integrase Inhibitors for Antiviral Therapy

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome.[5] Inhibiting this enzyme is a key strategy in antiretroviral therapy. The this compound scaffold has been utilized in the design of novel HIV integrase inhibitors.[6][7][8]

Mechanism of Action

HIV integrase catalyzes two main reactions: 3'-processing and strand transfer. Strand transfer inhibitors (INSTIs) bind to the integrase-viral DNA complex and block the insertion of viral DNA into the host genome.

Synthesis and Biological Activity

Patents have disclosed various (pyridin-3-yl) acetic acid derivatives as potent inhibitors of HIV integrase.[6][7][8] While specific quantitative data for these patented compounds are often not publicly detailed, related pyridine-containing HIV-1 integrase inhibitors have shown EC50 values in the nanomolar range.[5]

| Compound Class | Target | EC50 (nM) | Reference |

| Pyridine-containing INSTIs | HIV-1 IIIB | 0.59 | [5] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay [5][9]

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.

-

Plate Preparation: Coat a 96-well plate with a double-stranded donor substrate (DS) DNA that mimics the HIV-1 LTR U5 end.

-

Enzyme Binding: Add recombinant full-length HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

-

Inhibitor Addition: Add serial dilutions of the test compound to the wells.

-

Strand Transfer Reaction: Add a double-stranded target substrate (TS) DNA. The integrase catalyzes the integration of the DS DNA into the TS DNA.

-

Detection: The product of the reaction is detected colorimetrically using an HRP-labeled antibody that recognizes a modification on the TS DNA.

-

Data Analysis: The absorbance is measured, and the percent inhibition is calculated to determine the IC50 value of the test compound.

PPARγ Agonists for Metabolic Diseases

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitivity. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes. The this compound scaffold has been explored for the development of novel PPARγ agonists.

Signaling Pathway

PPARγ forms a heterodimer with the retinoid X receptor (RXR). Upon ligand binding, this complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcription. This results in improved insulin sensitivity and glucose uptake.

Synthesis and Biological Activity

While specific examples of this compound derivatives as PPARγ agonists with detailed biological data are limited in publicly accessible literature, the general scaffold is considered promising. For comparison, other classes of PPARγ agonists have demonstrated potent activity. For example, certain piperine derivatives have been identified as potential PPARγ agonists with IC50 values in the low micromolar range.[10]

| Compound Class | Target | IC50 (µM) | Reference |

| Piperine Derivatives | PPARγ | 2.43 | [10] |

Experimental Protocol: PPARγ Transactivation Assay (Luciferase Reporter Assay) [11]

This assay measures the ability of a compound to activate the transcriptional activity of PPARγ.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a PPARγ expression plasmid and a luciferase reporter plasmid containing PPREs.

-

Compound Treatment: Treat the transfected cells with various concentrations of the test compound.

-

Incubation: Incubate the cells for 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The fold activation of luciferase expression relative to a vehicle control is calculated to determine the EC50 value of the compound.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its utility has been demonstrated in the development of inhibitors for critical targets in oncology and infectious diseases, as well as activators for key receptors in metabolic disorders. The ease of derivatization of both the pyridine ring and the acetic acid moiety allows for fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Further exploration of this scaffold is warranted to unlock its full potential in the discovery of new and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. mdpi.com [mdpi.com]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

- 8. WO2017006260A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

- 9. xpressbio.com [xpressbio.com]

- 10. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of (Pyridin-3-yloxy)-acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic applications of (Pyridin-3-yloxy)-acetic acid derivatives, with a primary focus on their well-documented role as inhibitors of Human Immunodeficiency Virus (HIV) replication. The information presented is collated from various scientific publications and patent literature, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure, featuring a pyridine ring linked to an acetic acid moiety via an ether bond, serves as a versatile scaffold for the development of novel therapeutic agents. While research has explored various potential applications, including as metabotropic glutamate subtype 5 (mGlu5) receptor antagonists for anxiety, PIM-1 kinase inhibitors for cancer, and peroxisome proliferator-activated receptor-gamma (PPARγ) agonists for metabolic syndrome, the most extensively studied and promising application to date is in the treatment of HIV infection.[1][2] This guide will delve into the mechanism of action, quantitative inhibitory data, and relevant experimental protocols related to the anti-HIV activity of these compounds.

HIV Integrase Inhibition: The Primary Therapeutic Target

A significant body of research has identified this compound derivatives as potent inhibitors of HIV integrase, a crucial enzyme for viral replication.[3][4][5][6][7] HIV integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. By blocking this process, these derivatives effectively halt viral replication.

Mechanism of Action

This compound derivatives function as integrase strand transfer inhibitors (INSTIs). They bind to the active site of the HIV integrase enzyme, chelating the divalent metal ions that are essential for its catalytic activity. This binding prevents the integrase from carrying out the strand transfer reaction, thereby inhibiting the integration of the viral DNA into the host chromosome.

Quantitative Data: In Vitro Inhibition of HIV Replication

Numerous this compound derivatives have been synthesized and evaluated for their ability to inhibit HIV replication in vitro. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. The table below summarizes the IC50 values for representative derivatives from patent literature.

| Compound ID | Structure | IC50 (nM) | Patent Reference |

| Example 1 | (Structure not publicly available) | 1 - 100 | WO2017025915A1 |

| Example 2 | (Structure not publicly available) | 1 - 100 | WO2017006260A1 |

| Example 3 | (Structure not publicly available) | < 100 | WO2018127800A1 |

| Example 4 | (Structure not publicly available) | < 100 | WO2017006281A1 |

Note: The specific chemical structures for individual examples are detailed within the referenced patents and are not fully disclosed in publicly available abstracts.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to evaluate the anti-HIV activity of this compound derivatives.

HIV-1 Integrase Strand Transfer Assay

This in vitro assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA (oligonucleotide mimicking the viral DNA end)

-

Acceptor DNA (oligonucleotide mimicking the host DNA)

-

Assay Buffer (containing divalent cations, e.g., Mg2+ or Mn2+)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

Detection system (e.g., fluorescence or colorimetric-based)

Procedure:

-

Plate Preparation: Coat a 96-well plate with a molecule that can capture the donor DNA (e.g., streptavidin if the donor DNA is biotinylated).

-

Donor DNA Immobilization: Add the donor DNA to the wells and incubate to allow for binding. Wash the wells to remove unbound DNA.

-

Integrase Binding: Add the recombinant HIV-1 integrase to the wells and incubate to allow it to bind to the immobilized donor DNA.

-

Compound Addition: Add serial dilutions of the this compound derivatives (test compounds) to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).

-

Strand Transfer Reaction Initiation: Add the acceptor DNA to the wells to initiate the strand transfer reaction. Incubate at 37°C for a specified period (e.g., 60-120 minutes).

-

Detection: Detect the product of the strand transfer reaction. This can be achieved using various methods, such as a labeled acceptor DNA that generates a fluorescent or colorimetric signal upon integration.

-

Data Analysis: Measure the signal in each well. Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Other Potential Therapeutic Applications

While the anti-HIV activity of this compound derivatives is the most robustly documented, preliminary research suggests their potential in other therapeutic areas.

-

mGlu5 Receptor Antagonism: A derivative, 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine, has been identified as a potent and selective mGlu5 receptor antagonist, suggesting potential applications in treating anxiety and other central nervous system disorders.[2]

-

PIM-1 Kinase Inhibition: The (Pyridin-3-yloxy) moiety has been incorporated into molecules designed as PIM-1 kinase inhibitors, which are being investigated as potential anticancer agents.[1]

-

PPARγ Agonism: Derivatives of this compound have been synthesized and evaluated for their potential to act as PPARγ agonists, indicating possible applications in the treatment of metabolic syndrome.[1]

-

Antimicrobial and Antiviral Agents: Broader studies have explored the synthesis of pyridine derivatives as potential antimicrobial and antiviral agents.[1]

Further research, including the generation of more extensive quantitative data and detailed mechanistic studies, is required to fully elucidate the therapeutic potential of this compound derivatives in these areas.

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly as inhibitors of HIV integrase. The extensive research and patent literature in this area provide a solid foundation for the further development of these molecules as anti-HIV drugs. While their potential in other therapeutic areas is still emerging, the versatility of the this compound scaffold warrants continued investigation and may lead to the discovery of novel treatments for a range of diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing the therapeutic applications of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. WO2017006260A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. promega.com [promega.com]

- 5. xpressbio.com [xpressbio.com]

- 6. Biochemical Analysis of HIV-1 Integrase Variants Resistant to Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Pyridin-3-yloxy)-acetic acid in Organic Synthesis

(Pyridin-3-yloxy)-acetic acid is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating a pyridine ring, an ether linkage, and a carboxylic acid, offers multiple reaction sites for derivatization, leading to compounds with diverse biological activities.

This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols and quantitative data are presented to assist researchers and scientists in its practical application.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxypyridine to form the corresponding pyridin-3-olate, which then acts as a nucleophile to displace a halide from a haloacetic acid derivative, such as chloroacetic acid or bromoacetic acid.

A typical synthetic workflow for the preparation of this compound is illustrated in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine (1.0 eq) in a suitable solvent such as water or ethanol.

-

Deprotonation: To the stirring solution, add a strong base such as sodium hydroxide (2.2 eq) or potassium hydroxide portion-wise. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the pyridin-3-olate.

-

Nucleophilic Substitution: In a separate beaker, dissolve chloroacetic acid (1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5.

-

Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₇H₇NO₃ | 153.14 | 210-212[1] |

Key Reactions of this compound

The carboxylic acid moiety of this compound is the primary site for its derivatization. Standard reactions of carboxylic acids, such as esterification and amide bond formation, can be readily applied to synthesize a variety of derivatives.

Esterification

Esterification of this compound can be achieved through several methods, with the Fischer esterification being a common choice. This acid-catalyzed reaction with an alcohol provides the corresponding ester.

Experimental Protocol: Fischer Esterification of this compound with Ethanol

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of ethanol, which acts as both the solvent and the reactant.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops), to the suspension.[2]

-

Reaction: Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC.[2]

-

Work-up: After cooling, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

-

Extraction: Extract the ester into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure ethyl (pyridin-3-yloxy)acetate.

Amide Bond Formation

Amide derivatives of this compound can be synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. The use of coupling reagents is also a widely employed strategy.

Experimental Protocol: Amide Synthesis via Acyl Chloride

-

Acyl Chloride Formation: In a flask under an inert atmosphere, suspend this compound (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or benzene. Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of pyridine can be added to accelerate the reaction.[3][4][5] Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.[6]

-

Amine Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in dry DCM. Cool this solution to 0 °C.

-

Reaction: Add the freshly prepared acyl chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

-

Purification: Purify the product by recrystallization or column chromatography.

Applications in Drug Development

Derivatives of this compound have garnered significant interest in drug discovery due to their diverse biological activities. The pyridine ring can engage in various interactions with biological targets, while the acetic acid moiety provides a handle for introducing a wide range of functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Role of this compound in drug discovery.

HIV Integrase Inhibitors

Several patents disclose derivatives of (pyridin-3-yl)acetic acid as potent inhibitors of HIV integrase, a key enzyme in the replication of the human immunodeficiency virus.[7][8][9][10] These compounds are designed to chelate the metal ions in the active site of the enzyme, thereby preventing the integration of the viral DNA into the host genome.

Antibacterial Agents

The pyridine nucleus is a common feature in many antibacterial drugs. Research has shown that derivatives of 3-(pyridine-3-yl)-2-oxazolidinone exhibit strong antibacterial activity against Gram-positive bacteria.[11] The this compound scaffold can be used to synthesize novel oxazolidinone derivatives and other potential antibacterial agents.

Anti-inflammatory and Analgesic Properties

Pyridine-containing compounds have been investigated for their anti-inflammatory and analgesic effects.[12] The structural similarity of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that its derivatives could also possess such activities.

| Derivative Class | Biological Activity | Potential Therapeutic Area |

| Amides and Esters | HIV Integrase Inhibition[7][8][9][10] | Antiviral (HIV/AIDS) |

| Oxazolidinones | Antibacterial[11] | Infectious Diseases |

| Various Derivatives | Anti-inflammatory, Analgesic[12] | Inflammation, Pain Management |

| Thioalkyl Derivatives | Anxiolytic, Antidepressant[13] | CNS Disorders |

References

- 1. 86649-57-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. scispace.com [scispace.com]

- 4. Action of thionyl chloride on carboxylic acids in presence of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brainly.in [brainly.in]

- 7. WO2017006260A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

- 8. WO2017025915A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

- 9. Pyridin-3-yl acetic acid macrocycles as inhibitors of human immunodeficiency virus replication - Eureka | Patsnap [eureka.patsnap.com]

- 10. WO2017006281A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Legacy of Pyridinyloxyacetic Acids: From Weed Control to Therapeutic Potential

An In-depth Technical Guide on the Discovery and History of a Versatile Chemical Scaffold

For Researchers, Scientists, and Drug Development Professionals

The journey of pyridinyloxyacetic acids, a fascinating class of organic compounds, traverses a remarkable path from agricultural fields to the frontiers of modern medicine. Initially rising to prominence as potent and selective herbicides, this chemical scaffold has more recently emerged as a promising platform for the development of novel therapeutic agents targeting a range of diseases. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of pyridinyloxyacetic acids, detailing key experimental milestones, structure-activity relationships, and the underlying mechanisms of action that have defined their dual legacy.

From Plant Growth Regulators to Herbicidal Revolution: The Dawn of Synthetic Auxins

The story of pyridinyloxyacetic acids is intrinsically linked to the discovery of synthetic auxins in the 1940s. British and American scientists, working independently, discovered that certain synthetic compounds could mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and death in broadleaf plants.[1][2][3] This pivotal discovery ushered in the era of selective organic herbicides, with phenoxyacetic acids like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) being among the first to be commercialized in the mid-1940s.[4] These early herbicides revolutionized agriculture by providing a means to control broadleaf weeds in cereal crops.[1]

The success of phenoxyacetic acids spurred further research into related chemical structures with similar modes of action. This exploration led to the development of pyridine carboxylic acid herbicides, a class that includes the pyridinyloxyacetic acids.[4] A landmark discovery in this class was Triclopyr , formally known as [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid. While first synthesized in 1958, it was Dow Chemical that developed it into a widely used herbicide in the 1970s.[5][6][7] Triclopyr's mode of action is a classic example of a synthetic auxin mimic, where it is absorbed by the leaves and roots and translocates to the plant's meristematic tissues, causing disruptive and ultimately lethal growth.[6][8]

Key Physicochemical and Toxicological Data for Triclopyr

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₄Cl₃NO₃ | [9] |

| Molecular Weight | 256.46 g/mol | [9] |

| Appearance | Fluffy solid | [9] |

| Melting Point | 148-150 °C | [9] |

| Water Solubility | 440 mg/L | [9] |

| pKa | 2.68 | [9] |

| Oral LD50 (rat) | 630-729 mg/kg | [6] |

A New Frontier: Pyridinyloxyacetic Acids in Medicinal Chemistry

Beyond their agricultural impact, the unique structural features of the pyridinyloxyacetic acid scaffold have captured the attention of medicinal chemists. The pyridine ring is a common motif in numerous biologically active molecules, and the acetic acid side chain provides a versatile handle for chemical modification.[10] This has led to the exploration of pyridinyloxyacetic acid derivatives as potential therapeutic agents for a wide array of diseases.

Targeting the Translocator Protein (TSPO) for Neuroinflammation and Cancer Imaging

One of the most significant therapeutic applications of pyridinyloxyacetic acid derivatives has been in the development of ligands for the Translocator Protein (TSPO). TSPO is a mitochondrial protein that is overexpressed in activated microglia during neuroinflammation and in various cancer cells. This makes it an attractive target for both therapeutic intervention and diagnostic imaging.

A key compound in this area is DPA-714 , a pyrazolopyrimidine acetamide with a pyridinyloxy component. DPA-714 exhibits high affinity and selectivity for TSPO and has been developed as a positron emission tomography (PET) imaging agent to visualize neuroinflammation and tumors.[10][11][12]

| Compound | Target | Assay | Kᵢ (nM) | Reference(s) |

| DPA-714 | TSPO | [³H]PK11195 Competition | 7.0 | [10][11][12] |

| PK11195 (Reference) | TSPO | [³H]PK11195 Competition | 9.3 | |

| 6b (DPA-714 analog) | TSPO | [³H]PK11195 Competition | ~0.2 | [13][14] |

Modulating Fatty Acid Amide Hydrolase (FAAH) for Pain and Inflammation

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic and anti-inflammatory effects. Pyridinyloxyacetic acid derivatives have been investigated as FAAH inhibitors.

Influencing Peroxisome Proliferator-Activated Receptors (PPARs) in Metabolic Disease

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[15][16][17][18][19] Modulators of PPARs are used in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia. The aryloxyacetic acid scaffold, to which pyridinyloxyacetic acids belong, has been a key structural motif in the design of PPAR modulators.[15]

Experimental Protocols

Synthesis of Triclopyr

The industrial synthesis of Triclopyr typically involves a two-step process:

-

Etherification: The sodium salt of 3,5,6-trichloro-2-pyridinol is reacted with a chloroacetate ester (e.g., methyl chloroacetate) in a polar solvent.[7]

-

Hydrolysis: The resulting Triclopyr ester is then hydrolyzed, usually with a base like sodium hydroxide, followed by acidification to yield the final Triclopyr acid.[7]

Synthesis of DPA-714

DPA-714 is synthesized via a Mitsunobu coupling reaction between a phenolic pyrazolo[1,5-a]pyrimidine and 2-fluoroethanol in the presence of a phosphine and an azodicarboxylate in a suitable solvent like dimethylformamide (DMF).[10][11]

Radioligand Competition Binding Assay for TSPO

This assay is used to determine the binding affinity (Kᵢ) of a test compound for TSPO.

-

Membrane Preparation: Homogenize tissue known to express TSPO (e.g., rat kidney or specific brain regions) in a suitable buffer and prepare a membrane fraction by centrifugation.[20][21]

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195) and varying concentrations of the unlabeled test compound.[20][21]

-

Filtration and Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is then measured using a scintillation counter.[20][21]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[21]

Fluorometric Assay for FAAH Activity

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant FAAH enzyme and a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[22][23]

-

Incubation: Incubate the FAAH enzyme with the test compound for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate. FAAH will hydrolyze AAMCA, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC).[22][23]

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. The rate of the reaction is proportional to the FAAH activity.[22][23]

-

Data Analysis: Compare the rate of the reaction in the presence of the test compound to the rate of a control reaction to determine the percent inhibition.

PPAR Luciferase Reporter Assay

This cell-based assay is used to screen for PPAR agonists or antagonists.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and co-transfect the cells with two plasmids: one expressing the PPAR of interest (e.g., PPARγ) and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).[24][25][26][27][28]

-

Compound Treatment: Treat the transfected cells with the test compound for a specified period (typically 18-24 hours).[24]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of the luciferase enzyme using a luminometer.[24][28]

-

Data Analysis: An increase in luciferase activity indicates that the test compound is a PPAR agonist, while a decrease in agonist-stimulated luciferase activity suggests an antagonist.[24]

Signaling Pathways and Logical Relationships

Synthetic Auxin (Herbicidal) Signaling Pathway

Caption: Synthetic auxin (e.g., Triclopyr) signaling pathway leading to herbicidal action.

TSPO Ligand (DPA-714) Experimental Workflow

Caption: Experimental workflow for the evaluation of the TSPO ligand DPA-714.

Structure-Activity Relationships (SAR)

The biological activity of pyridinyloxyacetic acids is highly dependent on their chemical structure.

-

Herbicidal Activity: For synthetic auxins like Triclopyr, the presence of specific halogen substitutions on the pyridine ring is crucial for their herbicidal potency and selectivity. The carboxylic acid group is also essential for activity.

-

TSPO Ligand Affinity: In the case of pyrazolopyrimidine acetamide-based TSPO ligands like DPA-714, modifications to the N,N-disubstitutions on the terminal acetamide group and substitutions on the pyrazolopyrimidine core can significantly impact binding affinity and selectivity.[13][14][29][30] For example, replacing methyl groups with ethyl groups at certain positions on the pyrazolopyrimidine ring of DPA-714 analogs has been shown to dramatically increase TSPO affinity.[13][14]

Conclusion

The discovery and development of pyridinyloxyacetic acids exemplify the dynamic nature of chemical research, where a single scaffold can give rise to compounds with vastly different applications. From their initial role in revolutionizing weed management in agriculture to their current exploration as sophisticated tools for diagnosing and potentially treating human diseases, pyridinyloxyacetic acids continue to be a source of scientific innovation. The ongoing investigation into their structure-activity relationships and mechanisms of action promises to unlock further potential of this versatile chemical class in both agriculture and medicine.

References

- 1. hracglobal.com [hracglobal.com]

- 2. Auxin - Wikipedia [en.wikipedia.org]

- 3. History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 4. bioone.org [bioone.org]

- 5. acs.org [acs.org]

- 6. mass.gov [mass.gov]

- 7. Triclopyr [sitem.herts.ac.uk]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. DPA-714, a New Translocator Protein–Specific Ligand: Synthesis, Radiofluorination, and Pharmacologic Characterization | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 12. DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure-Activity Relationships of 5,6,7-substituted Pyrazolopyrimidines: Discovery of a novel TSPO PET Ligand for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of 5,6,7-substituted pyrazolopyrimidines: discovery of a novel TSPO PET ligand for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of Pan-peroxisome Proliferator-Activated Receptor Modulators from an Endolichenic Fungus, Daldinia childiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 23. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. korambiotech.com [korambiotech.com]

- 26. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 27. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. assaygenie.com [assaygenie.com]

- 29. profiles.wustl.edu [profiles.wustl.edu]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of (Pyridin-3-yloxy)-acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (Pyridin-3-yloxy)-acetic acid, a key intermediate in pharmaceutical and fine chemical synthesis. Due to the limited availability of specific quantitative solubility data in organic solvents within publicly accessible literature, this document focuses on its known aqueous solubility, predicted solubility characteristics in common organic solvents based on its molecular structure, and detailed experimental protocols for determining its solubility.

Physicochemical Properties of this compound

This compound is a heterocyclic compound featuring a pyridine ring linked to an acetic acid moiety via an ether bond. This unique structure imparts a combination of polar and non-polar characteristics, influencing its solubility profile.

| Property | Value | Source |

| CAS Number | 86649-57-2 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 210-212 °C | [1] |

| pKa | 2.56 ± 0.10 (Predicted) | [1] |

Solubility of this compound

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. The available data is summarized below.

| Solvent | Solubility | Temperature (°C) | Method | Source |

| Water | Slightly Soluble (2.0 g/L) | Not Specified | Not Specified | [2][3] |

Based on the structure of this compound, a qualitative assessment of its solubility in common organic solvents can be inferred:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring allows for hydrogen bonding. Therefore, moderate to good solubility is expected in polar protic solvents like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): The polar nature of the molecule, arising from the ether linkage, carboxylic acid, and the pyridine ring, suggests that it will be soluble in polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are strong organic solvents capable of dissolving a wide range of organic compounds and are likely to be effective solvents for this compound.[4] Solubility in acetone and tetrahydrofuran (THF) is also expected to be significant.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the overall polarity of the molecule, this compound is expected to have low solubility in non-polar solvents.

A related compound, Pyridine-3-acetic acid, is reported to have excellent solubility in organic solvents.[5] While this does not provide quantitative data for this compound, it supports the expectation of at least moderate solubility in polar organic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are provided. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

This method measures the concentration of a saturated solution of the solute in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, THF, DMSO, DMF)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid should be clearly visible.

-

Equilibration: Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Logical relationship between the molecular structure of this compound and its predicted solubility.

References

- 1. This compound | 86649-57-2 [chemicalbook.com]

- 2. 86649-57-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Pyridyloxyacetic acid, 98% | Fisher Scientific [fishersci.ca]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. chemimpex.com [chemimpex.com]

Methodological & Application

Synthesis of (Pyridin-3-yloxy)-acetic acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of (Pyridin-3-yloxy)-acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a robust two-step process commencing with a Williamson ether synthesis to form the intermediate, ethyl (pyridin-3-yloxy)acetate, followed by its hydrolysis to yield the final product. This protocol outlines the specific reaction conditions, reagents, and purification methods required for successful synthesis. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided.

Introduction

This compound and its derivatives are important scaffolds in the development of novel therapeutic agents. The presence of the pyridin-3-yloxy moiety offers unique physicochemical properties that can be exploited to modulate biological activity and pharmacokinetic profiles of drug candidates. A reliable and well-documented synthetic route is essential for the consistent production of this key intermediate for research and development purposes. The following protocol details a reproducible method for the synthesis of this compound.

Synthesis Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Step 1: Williamson Ether Synthesis. 3-Hydroxypyridine is reacted with ethyl chloroacetate in the presence of a base to form ethyl (pyridin-3-yloxy)acetate.

-

Step 2: Hydrolysis. The resulting ester is then hydrolyzed under basic conditions to afford this compound.

A schematic of the overall reaction is presented below:

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Hydrolysis |

| Reactants | 3-Hydroxypyridine, Ethyl Chloroacetate, Sodium Hydroxide | Ethyl (pyridin-3-yloxy)acetate, Sodium Hydroxide |

| Solvent | Ethanol | Water/Ethanol mixture |

| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 100 °C) |

| Reaction Time | 4 hours | 2 hours |

| Product | Ethyl (pyridin-3-yloxy)acetate | This compound |

| Typical Yield | 85-95% | 90-98% |

| Purity (by NMR) | >95% | >98% |

Experimental Protocols

Step 1: Synthesis of Ethyl (pyridin-3-yloxy)acetate

Materials:

-

3-Hydroxypyridine

-

Ethyl chloroacetate

-

Sodium hydroxide (NaOH)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-